2-Ethoxy-6-(trifluoromethyl)pyridine

説明

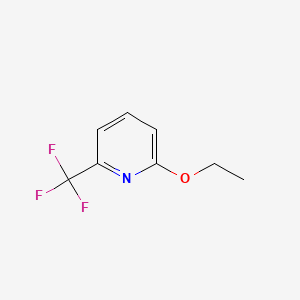

2-Ethoxy-6-(trifluoromethyl)pyridine is an organic compound with the molecular formula C8H8F3NO. It is characterized by the presence of an ethoxy group at the second position and a trifluoromethyl group at the sixth position on a pyridine ring.

作用機序

Target of Action

2-Ethoxy-6-(trifluoromethyl)pyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments and results in the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is a liquid at room temperature

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in the synthesis of various organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, in which it is used, is known for its mild and functional group tolerant reaction conditions . The compound is also relatively stable, readily prepared, and generally environmentally benign .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-(trifluoromethyl)pyridine typically involves the introduction of the ethoxy and trifluoromethyl groups onto the pyridine ring. One common method involves the reaction of 2-chloropyridine with ethyl alcohol in the presence of a base to form 2-ethoxypyridine. This intermediate is then subjected to trifluoromethylation using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

化学反応の分析

Types of Reactions

2-Ethoxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce piperidine derivatives .

科学的研究の応用

Chemical Synthesis

Building Block in Organic Synthesis

2-Ethoxy-6-(trifluoromethyl)pyridine is primarily utilized as a building block in the synthesis of more complex organic molecules. Its role is particularly prominent in the Suzuki–Miyaura cross-coupling reaction, where it facilitates the formation of new carbon–carbon bonds under mild conditions. This reaction is crucial for creating diverse chemical compounds with various functional groups, making it a cornerstone technique in organic synthesis.

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of 2-ethoxypyridine : This is achieved by reacting 2-chloropyridine with ethyl alcohol in the presence of a base.

- Trifluoromethylation : The resultant intermediate is subjected to trifluoromethylation using trifluoromethyl iodide (CF3I) under controlled conditions to introduce the trifluoromethyl group.

Biological Applications

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits potential antimicrobial and antifungal activities. Studies have demonstrated that derivatives of this compound can inhibit the growth of various pathogens, suggesting its utility in developing new antimicrobial agents . For instance, compounds with similar trifluoromethyl substitutions have shown promising results against Gram-positive and Gram-negative bacteria.

Pharmaceutical Intermediate

The compound is being investigated for its potential as a pharmaceutical intermediate. Its unique properties may contribute to the development of novel drugs targeting inflammatory diseases. Recent studies have highlighted its ability to suppress COX-2 activity, which is significant for anti-inflammatory drug development .

Agrochemical Applications

Development of Pesticides and Herbicides

In the agrochemical industry, this compound serves as an essential intermediate in synthesizing various pesticides and herbicides. The trifluoromethyl group enhances the biological activity of agrochemical products by improving their efficacy against pests while ensuring lower toxicity to non-target organisms . The compound's derivatives are increasingly being incorporated into formulations aimed at crop protection.

Data Table: Applications Overview

| Application Area | Description | Example Compounds/Uses |

|---|---|---|

| Organic Synthesis | Building block for carbon–carbon bond formation via Suzuki–Miyaura reaction | Used in synthesizing complex organic molecules |

| Biological | Antimicrobial and antifungal properties | Potential drug candidates for infections |

| Pharmaceutical | Intermediate in drug development focusing on anti-inflammatory effects | Research on COX-2 inhibition |

| Agrochemical | Key intermediate for synthesizing pesticides and herbicides | Derivatives used in crop protection products |

Case Studies

-

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of several pyridine derivatives, including those containing trifluoromethyl groups. The findings indicated that certain derivatives exhibited MIC values comparable to established antibiotics like ciprofloxacin against specific bacterial strains, highlighting their potential therapeutic applications . -

Pharmaceutical Development

Research focused on the anti-inflammatory properties of pyridine derivatives showed that compounds similar to this compound effectively inhibited COX-2 enzymes in vitro. These findings support further exploration into their use as anti-inflammatory agents in clinical settings . -

Agrochemical Efficacy

The introduction of trifluoromethylpyridine derivatives into agrochemical formulations has led to improved pest resistance and crop yield. A comparative study demonstrated that these compounds outperformed traditional pesticides regarding efficacy and environmental safety .

類似化合物との比較

Similar Compounds

- 2-Ethoxy-5-(trifluoromethyl)pyridine

- 2-Methoxy-6-(trifluoromethyl)pyridine

- 2-Ethoxy-6-(difluoromethyl)pyridine

Uniqueness

2-Ethoxy-6-(trifluoromethyl)pyridine is unique due to the specific positioning of the ethoxy and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable in various applications .

生物活性

2-Ethoxy-6-(trifluoromethyl)pyridine is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the context of antiviral and antiparasitic properties. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

This compound is primarily synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction, which is a widely used technique in organic chemistry for forming carbon-carbon bonds. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological applications.

Antiviral Activity

Recent studies have demonstrated that derivatives of pyridine compounds, including those containing trifluoromethyl groups, exhibit significant antiviral activity. For instance, a related study evaluated benzothiazolyl-pyridine hybrids that include a trifluoromethyl group at specific positions. The results indicated that these compounds showed potent inhibitory effects against H5N1 and SARS-CoV-2 viruses, with some derivatives achieving over 90% inhibition at certain concentrations .

Table 1: Antiviral Activity of Pyridine Derivatives

| Compound | Virus | IC50 (μM) | % Inhibition at 0.5 μmol/μL | % Inhibition at 0.25 μmol/μL |

|---|---|---|---|---|

| 8h | H5N1 | 3.669 | 93 | 60 |

| 8f | SARS-CoV-2 | 10.52 | - | - |

| Ribavirin | H5N1 (control) | - | 100 | 86 |

The mechanism of action for these compounds appears to involve multiple stages of viral replication inhibition, including direct virucidal effects and interference with protease activities critical for viral maturation .

Antiparasitic Activity

In addition to antiviral properties, compounds similar to this compound have been tested against various protozoan parasites. A series of derivatives were evaluated for their efficacy against protozoa such as Giardia intestinalis and Entamoeba histolytica, showing promising results with nanomolar activity .

Table 2: Antiparasitic Activity of Trifluoromethyl Compounds

| Compound | Parasite | IC50 (nM) |

|---|---|---|

| 1b | Giardia intestinalis | <100 |

| 1c | Entamoeba histolytica | <200 |

| 1e | Trichomonas vaginalis | <150 |

These findings suggest that the incorporation of trifluoromethyl groups can enhance the biological activity of compounds against both viral and parasitic infections.

Case Study: Antiviral Efficacy Against SARS-CoV-2

A recent investigation into the antiviral capabilities of pyridine derivatives revealed that specific modifications significantly impacted their efficacy. The study highlighted that compound 8h , featuring a trifluoromethyl group at position three on the phenyl ring, exhibited remarkable activity against SARS-CoV-2 with an IC50 value of 3.669 μM. This was notably lower than other tested compounds, indicating the importance of structural modifications in enhancing antiviral potency .

Case Study: Antiparasitic Profile

Another case study focused on the antiparasitic activity of related compounds demonstrated that derivatives such as 1b and 1e showed effective in vitro results against various protozoan parasites. These compounds were further evaluated in vivo against Trichinella spiralis, where they exhibited significant efficacy at doses around 75 mg/kg .

特性

IUPAC Name |

2-ethoxy-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-2-13-7-5-3-4-6(12-7)8(9,10)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACREWBZLSNFOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682406 | |

| Record name | 2-Ethoxy-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245563-18-1 | |

| Record name | 2-Ethoxy-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。